3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride
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Overview
Description
3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride is a chemical compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the aminomethyl group and the propanoic acid moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired oxazole derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the oxazole ring.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of aminomethyl-substituted oxazole compounds.
Scientific Research Applications
3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors or enzymes, leading to modulation of their activity. The oxazole ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives with different substituents, such as:
- 3-[5-(Methyl)-1,2-oxazol-3-yl]propanoic acid
- 3-[5-(Ethyl)-1,2-oxazol-3-yl]propanoic acid
- 3-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]propanoic acid
Uniqueness
3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride is unique due to the presence of the aminomethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-[5-(aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c8-4-6-3-5(9-12-6)1-2-7(10)11;/h3H,1-2,4,8H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDCOFTXMIWIKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CCC(=O)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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